Zybrestat

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

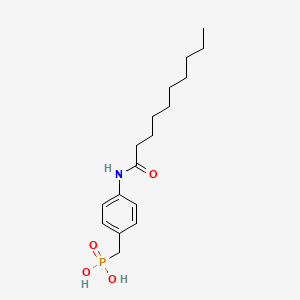

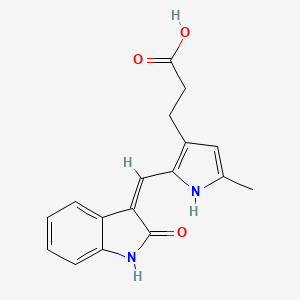

Zybrestat, also known as combretastatin A4 phosphate, is a vascular disrupting agent (VDA) primarily used in cancer therapy. It is a synthetic prodrug that is converted to combretastatin inside endothelial cells. Originally derived from the root bark of the South African Bushwillow tree (Combretum caffrum), this compound targets the established blood vessel network within tumors, causing rapid collapse and necrosis of the tumor’s vascular structure .

准备方法

齐布瑞司他的合成涉及将康普瑞他汀 A4 转化为其磷酸酯形式。 一种合成路线从三羟甲基氨基甲烷和 [2-甲氧基-5-[(Z)-2-(3,4,5-三甲氧基苯基)乙烯基]苯氧基]膦酸开始 . 反应条件通常涉及在受控条件下的磷酸化反应,以确保最终产物的稳定性和溶解性。 工业生产方法侧重于优化产量和纯度,通常采用大型反应器和严格的质量控制措施 .

化学反应分析

科学研究应用

作用机制

相似化合物的比较

齐布瑞司他与其他血管破坏剂类似,如白藜芦醇,它也靶向内皮细胞并破坏血管形成。齐布瑞司他在其双重作用机制及其对已建立的肿瘤血管的特异性靶向方面是独特的。其他类似的化合物包括:

白藜芦醇: 一种存在于红酒中的芪类化合物,以其抗氧化特性而闻名。

秋水仙碱: 一种用于治疗痛风的生物碱,也与微管结合。

紫杉醇: 一种稳定微管并阻止其解聚的化疗药物

齐布瑞司他独特地靶向微管和细胞连接的能力使其成为癌症治疗的有希望的候选药物,特别是在血管形成良好的肿瘤中。

属性

分子式 |

C18H19Na2O8P |

|---|---|

分子量 |

440.3 g/mol |

IUPAC 名称 |

disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |

InChI |

InChI=1S/C18H21O8P.2Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;;/h5-11H,1-4H3,(H2,19,20,21);;/q;2*+1/p-2/b6-5-;; |

InChI 键 |

VXNQMUVMEIGUJW-XNOMRPDFSA-L |

手性 SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

规范 SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)

![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)